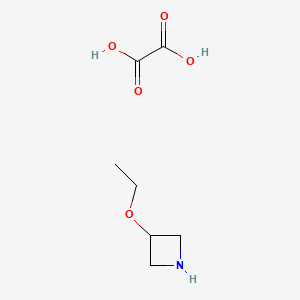

3-Ethoxy-azetidine oxalate

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

3-ethoxyazetidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2H2O4/c1-2-7-5-3-6-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWZUFJXXWHORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization of 3 Ethoxy Azetidine and Azetidine Systems

Influence of Ring Strain on Azetidine (B1206935) Reactivity

The reactivity of azetidines is fundamentally driven by the considerable strain within the four-membered ring. rsc.org The ring strain of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (approx. 27.7 kcal/mol) and the relatively unreactive and stable pyrrolidines (approx. 5.4 kcal/mol). rsc.org This balance of strain and stability is crucial; it makes the azetidine ring robust enough for facile handling under many conditions, yet susceptible to specific ring-opening reactions when appropriately activated, providing a unique platform for synthetic chemistry. rsc.orgresearchwithrutgers.com

| Saturated N-Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3-membered | 27.7 |

| Azetidine | 4-membered | 25.4 |

| Pyrrolidine (B122466) | 5-membered | 5.4 |

Diverse Reaction Pathways of the Azetidine Ring

The strained nature of the azetidine ring permits a variety of reaction pathways, most notably those involving the cleavage of the ring's carbon-nitrogen bonds.

A primary mode of reactivity for azetidines is the cleavage of the N-C σ-bond, a process driven by the release of ring strain. rsc.org This cleavage can be initiated through several mechanisms. For instance, N-acylazetidines can undergo C-N σ-bond cleavage via a transition-metal-free single-electron transfer reaction using an electride derived from sodium dispersions. mdpi.com This method demonstrates high chemoselectivity, as less strained cyclic amides and acyclic amides remain stable under the same conditions. mdpi.com

Ring-opening reactions via homolytic cleavage using radicals are well-established for strained rings like azetidines. nih.govacs.org The activation of the nitrogen atom, often through protonation or Lewis acid coordination, facilitates this cleavage, generating a carbocationic intermediate that can be trapped by nucleophiles. rsc.org In some cases, intramolecular reactions can also occur, where a pendant nucleophilic group on an N-substituent attacks the azetidine ring, leading to an acid-mediated decomposition via ring-opening. acs.org

Nucleophilic ring-opening is a major class of reactions for azetidines, allowing for the synthesis of functionalized linear amines. magtech.com.cnnih.gov The regioselectivity of the nucleophilic attack is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. magtech.com.cn

The ring-opening process often requires activation, either by converting the azetidine into a more reactive azetidinium salt or through the use of a Lewis acid. magtech.com.cn The regioselectivity of the attack is governed by a combination of electronic and steric factors:

Electronic Effects : Unsaturated substituents (e.g., aryl, alkenyl, cyano) at the C2 position can stabilize the transition state of C-N bond cleavage through conjugation. magtech.com.cn Consequently, nucleophiles tend to attack the carbon atom bearing such a group. For example, the ring opening of 2-aryl-substituted N-tosyl azetidines with aryl borates proceeds with the formation of β-aryloxy amines. nih.gov

Steric Hindrance : With sterically bulky or strong nucleophiles, the attack often occurs at the less substituted carbon atom adjacent to the nitrogen, a pathway controlled by steric hindrance. magtech.com.cn

This predictable regioselectivity allows for controlled synthesis of specifically substituted amine derivatives. magtech.com.cnnih.gov

Direct Metal-Based Functionalization of Azetidines

Direct C-H bond functionalization of the azetidine ring using organometallic intermediates is a powerful strategy for creating complex substituted azetidines from a pre-existing core. nih.govresearchgate.net This approach avoids the often-challenging synthesis of substituted precursors. researchgate.net

The direct metalation of azetidines, typically through deprotonation with strong organolithium bases, allows for subsequent reaction with various electrophiles. rsc.orguni-muenchen.de The regio- and stereoselectivity of these reactions are critical and can be controlled by several factors. nih.gov

The reactivity of metallated azetidines is profoundly influenced by the interplay of structure, substitution patterns on both nitrogen and carbon atoms, and coordinative phenomena. nih.govrsc.org Substituents dictate the acidity of adjacent protons, the stability of the resulting organometallic species, and the stereochemical course of the reaction. rsc.org

For example, the dynamics at the azetidine nitrogen atom and complexation effects with the organolithium base play a pivotal role in controlling the regio- and stereoselectivity of the lithiation reaction. nih.gov The nature of the N-substituent can determine whether the metalation occurs or if an alternative pathway, such as nucleophilic addition to a substituent, takes place. nih.gov This deep influence of substitution allows for the strategic planning of site-selective functionalization, paving the way for the synthesis of complex and stereochemically defined azetidine derivatives. nih.govrsc.org

Derivatization Strategies for Azetidine Core Structures

Conversion to Azetidine-3-carboxylic Acid Derivatives

The conversion of 3-ethoxy-azetidine, particularly as its oxalate (B1200264) salt, to azetidine-3-carboxylic acid derivatives is a multi-step process that highlights the reactivity of the C3 position of the azetidine ring. This transformation typically involves the initial protection of the azetidine nitrogen, followed by modification of the 3-ethoxy group to a carboxylic acid functionality. A common and logical synthetic pathway proceeds through the formation of a 3-hydroxyazetidine intermediate, which is then oxidized to an azetidin-3-one (B1332698), a key precursor for the final carboxylic acid derivative.

A plausible synthetic route from 3-ethoxy-azetidine oxalate would first involve a neutralization of the oxalate salt and subsequent N-protection, for instance with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-3-ethoxy-azetidine. The ethoxy group can then be hydrolyzed under acidic conditions to afford N-Boc-3-hydroxyazetidine. This alcohol intermediate is then oxidized to the corresponding ketone, N-Boc-azetidin-3-one, using standard oxidation protocols.

The conversion of the resulting N-Boc-azetidin-3-one to N-Boc-azetidine-3-carboxylic acid is more complex and not typically achieved by direct oxidation. One potential, albeit indirect, route involves a haloform reaction. This would entail α-halogenation of the ketone followed by base-induced rearrangement and cleavage to yield the carboxylic acid. Another possible synthetic strategy is the Favorskii rearrangement. This would involve the synthesis of an α-halo-azetidin-3-one from the azetidin-3-one. Treatment of this α-halo ketone with a base, such as a hydroxide or an alkoxide, can induce a ring contraction to a highly strained bicyclo[1.1.0]azabutane intermediate, which then undergoes nucleophilic attack and ring-opening to yield the azetidine-3-carboxylic acid derivative nrochemistry.comalfa-chemistry.comddugu.ac.inpurechemistry.orgwikipedia.org.

It is important to note that direct synthesis of azetidine-3-carboxylic acid can also be achieved from other precursors, such as the intramolecular cyclization of diethyl bis(hydroxymethyl)malonate followed by decarboxylation google.com.

Table 1: Plausible Synthetic Route for the Conversion of 3-Ethoxy-azetidine to Azetidine-3-carboxylic Acid Derivatives

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | 1. Base (e.g., NaHCO₃) 2. Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-3-ethoxy-azetidine |

| 2 | N-Boc-3-ethoxy-azetidine | Aqueous acid (e.g., HCl) | N-Boc-3-hydroxyazetidine |

| 3 | N-Boc-3-hydroxyazetidine | Oxidizing agent (e.g., PCC, Swern oxidation) | N-Boc-azetidin-3-one |

| 4a | N-Boc-azetidin-3-one | 1. Halogenating agent (e.g., NBS, NCS) 2. Base (e.g., NaOH) | N-Boc-azetidine-3-carboxylic acid |

| 4b | N-Boc-azetidin-3-one | 1. Halogenation 2. Base (e.g., NaOR) for Favorskii Rearrangement | N-Boc-azetidine-3-carboxylic acid ester |

Functionalization at Nitrogen and Carbon Atoms

The functionalization of the azetidine core at its nitrogen and carbon atoms is a fundamental aspect of its chemistry, allowing for the introduction of a diverse array of substituents that can tailor the molecule's properties for various applications.

Functionalization at the Nitrogen Atom:

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily undergo reactions with various electrophiles, provided it is not sterically hindered or electronically deactivated. The most common derivatizations at the nitrogen atom are N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of an N-H azetidine with an alkyl halide or another suitable alkylating agent. The reaction typically proceeds via an SN2 mechanism. The choice of base and solvent can be crucial for achieving high yields and minimizing side reactions, such as over-alkylation to form quaternary ammonium salts.

N-Acylation: The reaction of an N-H azetidine with an acylating agent, such as an acid chloride or anhydride, readily forms the corresponding N-acyl azetidine. These reactions are generally high-yielding and can be performed under mild conditions. The resulting amide bond is typically stable.

Table 2: Examples of N-Functionalization of Azetidine Derivatives

| Reaction Type | Azetidine Substrate | Electrophile | Reagents and Conditions | Product |

| N-Alkylation | Azetidine | Benzyl bromide | K₂CO₃, CH₃CN, reflux | 1-Benzylazetidine |

| N-Alkylation | Azetidine | Ethyl iodide | Et₃N, THF, rt | 1-Ethylazetidine |

| N-Acylation | Azetidine | Acetyl chloride | Pyridine, CH₂Cl₂, 0 °C to rt | 1-Acetylazetidine |

| N-Acylation | Azetidine | Benzoyl chloride | aq. NaOH, CH₂Cl₂ | 1-Benzoylazetidine |

| N-Sulfonylation | Azetidine | Tosyl chloride | Pyridine, CH₂Cl₂ | 1-Tosylazetidine |

Functionalization at Carbon Atoms:

Functionalization of the carbon atoms of the azetidine ring is more challenging due to the higher pKa of the C-H bonds compared to the N-H bond. However, several strategies have been developed to achieve this.

α-Lithiation (C2-Functionalization): The protons at the C2 position of the azetidine ring can be abstracted by a strong base, such as an organolithium reagent, particularly when the nitrogen atom is protected with an electron-withdrawing group like Boc or when a directing group is present. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce substituents at the C2 position nih.gov.

Functionalization via Nucleophilic Substitution (C3-Functionalization): A common strategy for introducing substituents at the C3 position involves the use of a pre-functionalized azetidine, such as a 3-haloazetidine. The halogen atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to afford a range of 3-substituted azetidines nih.gov.

Table 3: Examples of C-Functionalization of Azetidine Derivatives

| Reaction Type | Azetidine Substrate | Reagents and Conditions | Electrophile/Nucleophile | Product |

| C2-Lithiation | N-Boc-azetidine | s-BuLi, TMEDA, THF, -78 °C | D₂O | N-Boc-2-deuterioazetidine |

| C2-Lithiation | N-Boc-azetidine | n-BuLi, THF, -78 °C | Acetone | N-Boc-2-(1-hydroxy-1-methylethyl)azetidine |

| C3-Substitution | N-Boc-3-bromoazetidine | NaN₃, DMF, 80 °C | Azide (B81097) | N-Boc-3-azidoazetidine |

| C3-Substitution | N-Boc-3-iodoazetidine | Phenol, K₂CO₃, CH₃CN | Phenoxide | N-Boc-3-phenoxyazetidine |

| C3-Substitution | 1-Benzhydryl-3-tosyloxyazetidine | Sodium thiophenoxide, DMF | Thiophenoxide | 1-Benzhydryl-3-(phenylthio)azetidine |

Theoretical and Computational Studies on 3 Ethoxy Azetidine Oxalate and Azetidines

Quantum Chemical Calculations (e.g., DFT) for Azetidine (B1206935) Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure, geometry, and energetic properties of azetidine derivatives. researchgate.netnih.gov These calculations provide a molecular-level understanding of the physical and chemical behavior of these four-membered heterocycles. researchgate.net

The conformational behavior of the azetidine ring is a key determinant of its properties and interactions. The ring is not planar and undergoes a puckering motion. Computational studies have shown that substituents can significantly influence this puckering. For instance, in a computational study of fluorinated azetidine derivatives, the position of the fluorine atom was found to affect the ring's conformation. researchgate.net DFT calculations can predict the preferred ring pucker, such as in the case of a neutral fluorinated azetidine where the fluorine atom is positioned far from the nitrogen atom, resulting in a specific N–C–C–F dihedral angle of 137.2°. researchgate.net

The integration of modern double-hybrid functionals with wave-function composite methods has proven effective for accurately determining the conformational and spectroscopic properties of molecules with ring structures, like the amino acid proline, which features a five-membered ring analogous in some ways to the four-membered azetidine ring. sns.it This level of computational accuracy allows for an unbiased interpretation of experimental data in terms of stereoelectronic effects. sns.it

Table 1: Example of DFT Application in Conformational Analysis

| Molecule Studied | Computational Method | Key Finding |

| Fluorinated azetidine derivatives | Not specified in snippet | Fluorine substitution influences the ring pucker and molecular conformation. researchgate.net |

| Proline (analogous ring system) | Double-hybrid functionals & wave-function composite methods | Accurate prediction of conformational and spectroscopic properties in the gas phase. sns.it |

| Azetidine-2-carboxylic acid (AZE) | B3LYP-D3 functional with def2-SVP basis set | Elucidation of an exceptional substrate conformation that facilitates cyclization. nih.gov |

Computational modeling is a crucial tool for unraveling the complex reaction mechanisms involved in the synthesis of azetidines. researchgate.netnih.gov DFT calculations, for example, have been used to explore the mechanistic principles of AzeJ catalysis, an enzyme that synthesizes azetidine-2-carboxylic acid. nih.gov By modeling the active site and calculating reaction energies, researchers can gain insight into how the enzyme facilitates the formation of the strained azetidine ring from S-adenosylmethionine (SAM). nih.gov

The molecular electrostatic potential (ESP) is a valuable tool for predicting the reactive behavior of molecules. researchgate.net The ESP created by a molecule's nuclei and electrons in the surrounding space can identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net Regions with more negative potential are prone to attack by electrophiles. researchgate.net This method is based on the principle that molecular reactions are often driven by electrostatic attraction. researchgate.net

Furthermore, recent studies have highlighted the role of occupied reactive orbitals (OROs) in driving chemical reactions through electrostatic forces. arxiv.org The negative gradient of the orbital energy governs these forces, establishing a direct link between molecular orbital energy variations and the motion of atomic nuclei along a reaction pathway. arxiv.org This framework helps to unify electronic structure theory with reaction mechanisms, providing a more profound understanding of the forces that drive chemical transformations. arxiv.org

Identifying and characterizing transition states is fundamental to understanding reaction kinetics and selectivity. Computational chemistry allows for the calculation of transition state energies, which can explain experimental outcomes. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, calculations showed that the transition state energy for forming an azetidine ring was significantly lower than that for forming a five-membered pyrrolidine (B122466) ring. frontiersin.org This computational result was consistent with the experimental observation that azetidine was the major product. frontiersin.org

In another example, a "butterfly-like" transition state has been proposed to explain the formation of the four-membered azetidine ring during the iodocyclisation of homoallylamines. bham.ac.uk The proposed favored transition state minimizes pseudo 1,3-diaxial interactions, leading to the selective formation of the cis-azetidine product. bham.ac.uk

Elucidation of Reaction Mechanisms through Computational Modeling

Computational Prediction of Substrate Reactivity and Reaction Outcomes

Computational models have been developed to predict the feasibility and outcome of reactions that form azetidines. mit.edu Researchers at MIT and the University of Michigan have successfully used such models to guide the synthesis of azetidines via a photocatalyzed reaction between alkenes and oximes. mit.edu By calculating frontier orbital energies for various reactants, their model can predict in seconds whether a given pair will react to form an azetidine. mit.edu

Table 2: Computational Prediction of Alkene-Oxime Pair Reactivity for Azetidine Synthesis

| Alkene-Oxime Pairs Studied Computationally | Pairs Tested Experimentally | Prediction Accuracy | Key Finding |

| 27 | 18 | Most predictions were accurate. mit.edu | Computational models can effectively prescreen substrates and predict reaction success and yield. mit.edu |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules and their interactions over time. researchgate.net This technique can be used to study the structural stability of a ligand-receptor complex and the dynamics of their interactions. researchgate.net For azetidine derivatives, MD simulations have been employed to validate molecular docking results and to better understand the physical and chemical properties of the compound. researchgate.net

MD simulations are a powerful tool for studying biomolecular processes at an atomistic level, including molecular encounters and recognition. nih.gov By simulating systems with a high concentration of interacting molecules, it is possible to observe a large number of encounters, providing data on their frequency and lifetimes. nih.gov These simulations can reveal the nature of non-covalent interactions, such as ion-pair interactions, hydrogen bonds, and π-stacking, which are crucial in both biological systems and synthetic host-guest chemistry. uomustansiriyah.edu.iq

Application of Machine Learning and Artificial Intelligence in Organic Reaction Design

Researchers have successfully employed computational models to forecast the viability of reactions that form azetidines. mit.edu For instance, in photocatalyzed reactions combining alkenes and oximes to produce azetidines, machine learning models can predict which substrate pairs will react successfully. mit.edu These models function by calculating the frontier orbital energies of the reactants; when the excited states of the alkene and oxime are well-matched, the energy required to reach the reaction's transition state is lower, making the reaction more favorable. mit.edu This allows for rapid in silico prescreening of numerous potential reactants, saving significant time and resources compared to empirical experimentation. mit.edu

| AI/ML Application | Methodology | Predicted Parameter | Significance |

|---|---|---|---|

| Photocatalytic Azetidine Synthesis | Computational modeling of frontier orbital energies | Reaction viability of alkene-oxime pairs | Accurately predicted successful reactant combinations, expanding substrate scope. mit.edu |

| General Retrosynthesis | Graph Convolutional Network (GCN) trained on reaction databases | Potential retrosynthetic pathways | Identifies plausible synthetic routes for complex target molecules. nih.gov |

| C-H Activation Reactions | Graph Transformer Neural Networks (GTNN) using 3D molecular structures | Regioselectivity and reaction yield | Enables efficient in silico screening for suitable substrates and conditions in drug discovery. digitellinc.com |

Theoretical Analysis of Ring Strain Energy and Stability in Azetidines

The chemical reactivity and stability of cyclic compounds are intrinsically linked to their ring strain energy (RSE). Azetidine, a four-membered nitrogen-containing heterocycle, possesses a significant RSE of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the much more stable, five-membered pyrrolidine (5.4 kcal/mol). rsc.org The considerable strain in the azetidine ring is a primary driver of its reactivity, making it susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.org

The stability of the azetidine ring, while lower than that of larger rings, is sufficient for facile handling, unlike many aziridine derivatives. rsc.orgrsc.org However, this inherent strain can lead to chemical stability issues, particularly when the ring is substituted with certain functional groups. nih.govacs.org For example, a series of N-substituted azetidines were found to undergo an acid-mediated intramolecular ring-opening decomposition. nih.govacs.org The stability of these compounds was highly dependent on the nature of the N-substituent. N-pyridyl substituted azetidines showed significantly greater stability compared to N-phenyl analogues, which were prone to rapid degradation. nih.gov This difference in stability was attributed to the lower pKa of the azetidine nitrogen in the N-pyridyl compounds, which reduces the likelihood of N-protonation, the event that initiates the decomposition pathway. nih.gov

Computational methods, such as density functional theory (DFT), are crucial for understanding the stability of azetidine derivatives. researchgate.netekb.eg These calculations can determine properties like heats of formation (HOF), which provide a measure of thermodynamic stability. researchgate.net For instance, theoretical studies on nitroimine derivatives of azetidine have been used to evaluate their potential as energetic materials by calculating their HOFs and bond dissociation energies (BDEs). researchgate.net Furthermore, recent theoretical work highlights that while strain release is a major driving force for reactivity, it is not the sole predictor. acs.org Electronic delocalization can also play a crucial, and sometimes dominant, role in determining the activation barriers for ring-opening reactions. acs.org The interplay between ring strain and electronic effects is therefore a key consideration in the theoretical analysis of azetidine stability and reactivity.

| Heterocycle | Ring Size | Approximate Ring Strain Energy (kcal/mol) | Relative Stability |

|---|---|---|---|

| Aziridine | 3-membered | 27.7 rsc.org | Low |

| Azetidine | 4-membered | 25.4 rsc.org | Moderate |

| Pyrrolidine | 5-membered | 5.4 rsc.org | High |

| Compound (N-Substituent) | Half-Life (T1/2) | Relative Stability |

|---|---|---|

| N-4-pyridyl | > 24 hours | High nih.gov |

| N-2-pyridyl | > 24 hours | High nih.gov |

| N-phenyl | ~ 30-60 minutes | Low nih.gov |

| N-4-cyano-phenyl | < 10 minutes | Very Low nih.gov |

Analytical Methodologies in the Study of 3 Ethoxy Azetidine Oxalate

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 3-Ethoxy-azetidine oxalate (B1200264) by probing the interactions of the molecule with electromagnetic radiation. These methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Ethoxy-azetidine oxalate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy of azetidinium salts typically reveals characteristic signals for the protons on the azetidine (B1206935) ring. For the 3-Ethoxy-azetidine cation, the protons on the four-membered ring would be expected to appear as multiplets in the region of δ 4.5-5.0 ppm, with their exact chemical shifts and coupling patterns being influenced by the ethoxy substituent at the 3-position and the quaternization of the nitrogen atom. The methylene and methyl protons of the ethoxy group would be expected to produce a quartet and a triplet, respectively, in the upfield region of the spectrum.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbon atoms of the azetidine ring are expected to resonate at characteristic chemical shifts, with the carbon bearing the ethoxy group appearing at a downfield position due to the deshielding effect of the oxygen atom. The signals for the ethoxy group carbons would also be readily identifiable. The unequivocal assignment of all proton and carbon signals is often achieved through two-dimensional NMR experiments such as HSQC and HMBC, which reveal correlations between directly bonded and long-range coupled protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the 3-Ethoxy-azetidinium Cation

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine Ring Protons | 4.5 - 5.0 | 50 - 65 |

| Methylene Protons (-OCH₂CH₃) | 3.5 - 4.0 | 60 - 70 |

| Methyl Protons (-OCH₂CH₃) | 1.0 - 1.5 | 10 - 20 |

| Oxalate Carbon | - | 160 - 170 |

Note: These are predicted ranges based on typical values for similar structures and are subject to solvent and concentration effects.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include C-N stretching vibrations for the azetidine ring, and C-O stretching vibrations associated with the ether linkage of the ethoxy group. The presence of the oxalate counter-ion would be confirmed by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate groups (COO⁻), typically observed in the regions of 1650-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively. Additionally, C-H stretching and bending vibrations for the aliphatic portions of the molecule would be present. The structural integrity of synthesized azetidine derivatives is often confirmed using FTIR spectroscopy. ajchem-a.commu.edu.iq

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aliphatic) | 2980 - 2850 |

| C-N (azetidine) | 1250 - 1020 |

| C-O (ether) | 1150 - 1085 |

| C=O (oxalate) | 1650 - 1550 |

| O-C=O (oxalate) | 1400 - 1300 |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable ionization method, as it is a soft ionization technique that can generate intact ions of the 3-Ethoxy-azetidinium cation.

The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the 3-Ethoxy-azetidinium cation. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the cation and confirming its composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by breaking the molecule into smaller, identifiable fragments. The NIST WebBook provides mass spectral data for the parent azetidine compound. nist.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from any impurities or byproducts and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would typically be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

Detection is commonly achieved using a UV detector, as the oxalate anion and potentially the azetidinium cation may have some UV absorbance. If the chromophore is weak, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used. The purity of the sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. This method can also be used for quantification by creating a calibration curve with standards of known concentration. HPLC methods have been successfully employed for the analysis of other azetidine derivatives. nih.gov

X-ray Diffraction for Crystalline Structure Determination

This technique would also reveal the nature of the intermolecular interactions, such as hydrogen bonding between the azetidinium cation and the oxalate anion, which govern the packing of the molecules in the crystal. The resulting crystal structure provides unambiguous proof of the compound's identity and stereochemistry. While specific data for this compound is not available, studies on other oxalate salts have demonstrated the utility of X-ray diffraction in characterizing their crystal structures. journalspress.comunimi.it

Quantitative Determination of Oxalate Content in Chemical Systems

The accurate quantification of oxalate content within a chemical system is crucial for quality control, reaction monitoring, and understanding the stoichiometry of oxalate salts such as this compound. Various analytical methodologies can be employed for this purpose, each with its own set of advantages and limitations. The choice of method often depends on factors like the required sensitivity, the presence of interfering substances, and the desired speed of analysis. Broadly, these methods can be categorized into titrimetric and enzymatic assays. nih.govresearchgate.netnih.govsemanticscholar.org

Titrimetric Methods for Oxalate Estimation

Titrimetric analysis represents a classical and cost-effective approach for the quantitative determination of oxalate. These methods are based on the reaction of oxalate with a titrant of a known concentration. Two common titrimetric methods for oxalate determination are permanganate titration and acid-base titration.

Permanganate Titration

Redox titration using potassium permanganate (KMnO4) is a widely used method for oxalate quantification. jetir.org In this method, an acidified solution of the oxalate-containing sample, such as a dissolved sample of this compound, is titrated with a standardized solution of KMnO4. The permanganate ion (MnO4-), which is intensely purple, acts as its own indicator. It is reduced by the oxalate ion (C2O4^2-) to the colorless manganese(II) ion (Mn^2+). The endpoint of the titration is reached when a faint, persistent pink color appears in the solution, indicating that all the oxalate has been consumed and there is a slight excess of permanganate.

The reaction proceeds slowly at room temperature, so the solution is typically heated to accelerate the reaction rate. nih.gov The balanced chemical equation for this redox reaction is:

2KMnO₄ + 5H₂C₂O₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O

Acid-Base Titration

Another titrimetric approach involves an acid-base titration with a standardized solution of a strong base, such as sodium hydroxide (NaOH). nih.gov This method is predicated on the acidic nature of oxalic acid. To apply this to this compound, the salt would first need to be treated with a strong acid to protonate the oxalate dianion to oxalic acid. The resulting solution can then be titrated with NaOH. A potential challenge with this method is the presence of other acidic or basic functional groups in the molecule, such as the azetidine nitrogen, which could interfere with the accurate determination of the oxalate endpoint. nih.gov The reaction between oxalic acid and sodium hydroxide is as follows:

H₂C₂O₄ + 2NaOH → Na₂C₂O₄ + 2H₂O

Below is a comparative table of these titrimetric methods for the analysis of this compound:

| Feature | Permanganate Titration | Acid-Base Titration |

| Principle | Redox reaction between oxalate and permanganate. | Neutralization reaction between oxalic acid and a strong base. |

| Titrant | Potassium permanganate (KMnO₄). | Sodium hydroxide (NaOH). |

| Indicator | Self-indicating (persistent pink color of MnO₄⁻). | pH indicator (e.g., phenolphthalein) or potentiometric detection. |

| Reaction Conditions | Acidic medium (H₂SO₄), elevated temperature. | Aqueous medium, may require prior sample treatment. |

| Potential Interferences | Other reducing agents present in the sample. | Other acidic or basic compounds in the sample matrix. nih.gov |

Enzymatic Assays for Oxalate Biodegradation Studies

Enzymatic assays offer high specificity and sensitivity for the determination of oxalate and are particularly valuable in studying the biodegradation of oxalate-containing compounds. nih.govresearchgate.netpreprints.org These methods utilize enzymes that specifically act on oxalate, and the reaction can be monitored to quantify the oxalate concentration. For a compound like this compound, enzymatic assays could be employed to study its degradation by microorganisms or enzymes.

Oxalate Oxidase-Based Assays

A common enzymatic method involves the use of oxalate oxidase. nih.govnih.gov This enzyme catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide (H₂O₂).

Oxalate + O₂ --(Oxalate Oxidase)--> 2CO₂ + H₂O₂

The amount of oxalate is then determined by quantifying the hydrogen peroxide produced. This can be achieved through various detection methods, often involving a second enzyme like horseradish peroxidase (HRP) and a chromogenic substrate. nih.gov The HRP catalyzes the reaction between H₂O₂ and the chromogen, producing a colored product whose absorbance can be measured spectrophotometrically. nih.gov The intensity of the color is directly proportional to the initial oxalate concentration.

Oxalate Decarboxylase-Based Assays

Another enzymatic approach utilizes oxalate decarboxylase, which catalyzes the conversion of oxalate to formate and carbon dioxide. sigmaaldrich.com

Oxalate --(Oxalate Decarboxylase)--> Formate + CO₂

The subsequent quantification can be based on the measurement of the formate produced. This is often done by coupling the reaction with formate dehydrogenase, which oxidizes formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is then measured to determine the initial oxalate concentration. sigmaaldrich.com

The following table summarizes the key aspects of these enzymatic assays for the study of this compound:

| Feature | Oxalate Oxidase Assay | Oxalate Decarboxylase Assay |

| Enzyme | Oxalate Oxidase. nih.govnih.gov | Oxalate Decarboxylase. sigmaaldrich.com |

| Principle | Oxidation of oxalate to CO₂ and H₂O₂. nih.gov | Decarboxylation of oxalate to formate and CO₂. sigmaaldrich.com |

| Detection Method | Spectrophotometric measurement of a colored product from a peroxidase-coupled reaction. nih.gov | Spectrophotometric measurement of NADH formation from a formate dehydrogenase-coupled reaction. sigmaaldrich.com |

| Advantages | High specificity, suitable for complex matrices. | High specificity and sensitivity. |

| Considerations | Potential interference from substances that react with hydrogen peroxide. | Requires a coupled enzyme system for detection. |

Q & A

Q. Table 1: Comparison of Analytical Methods

| Technique | Purpose | Detection Limit | Key Reference |

|---|---|---|---|

| NMR | Structural confirmation | 1–5 mol% | |

| HPLC-MS | Purity assessment | 0.1–1 ppm | |

| XRD | Crystallinity | 1–5 nm resolution |

Advanced: How can reaction temperature and solvent systems be tuned to control the particle size of this compound?

Answer:

Particle size impacts bioavailability and reactivity. Studies on ferrous oxalate demonstrate that:

- Lower temperatures (e.g., 25–40°C) favor smaller particles (50–100 nm) due to reduced nucleation rates .

- Additives : Surfactants or coordinating agents (e.g., N,N-diethylacetamide) can modulate crystal growth by adsorbing to specific crystal faces .

- Solvent polarity : Polar solvents (e.g., water/ethanol mixtures) enhance solubility, reducing agglomeration. Contrastingly, non-polar solvents may yield irregular morphologies .

Methodological Tip : Use dynamic light scattering (DLS) for real-time particle size monitoring during synthesis.

Advanced: What experimental strategies can identify degradation pathways of this compound under varying storage conditions?

Answer:

Stability studies should include:

- Forced degradation : Expose the compound to heat (60–80°C), UV light, and acidic/alkaline conditions (pH 2–12) to simulate accelerated aging .

- LC-MS/MS analysis : Detect degradation products (e.g., oxalic acid or ethoxy-azetidine fragments) and propose mechanisms (e.g., hydrolysis of the oxalate ester bond) .

- Kinetic modeling : Use Arrhenius plots to predict shelf life under standard storage (e.g., 25°C, dry environment) .

Critical Consideration : Oxalate esters are prone to hydrolysis in humid environments; thus, lyophilization is recommended for long-term storage .

Advanced: How can computational methods (e.g., DFT) guide the design of this compound derivatives with enhanced reactivity?

Answer:

Density functional theory (DFT) can predict electronic and steric effects:

- Reactivity hotspots : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the azetidine ring.

- Solvent effects : Simulate solvation energies to optimize reaction media (e.g., acetonitrile vs. DMSO) .

- Transition state analysis : Model reaction pathways (e.g., esterification or ring-opening) to reduce trial-and-error experimentation .

Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Advanced: What are the methodological challenges in detecting trace oxalate byproducts in this compound formulations?

Answer:

Trace oxalate detection is critical for toxicity assessments but faces challenges:

- Sensitivity limits : Conventional titration methods (e.g., permanganate) lack specificity. Instead, use enzymatic assays (oxalate oxidase) or ion chromatography with conductivity detection (limit: 0.01 µg/mL) .

- Sample preparation : Avoid oxalate leaching from labware by using acid-washed glassware or polymer containers .

- Interference mitigation : Pre-treat samples with chelating agents (e.g., EDTA) to mask competing ions like calcium .

Case Study : In arterial plaque studies, oxalate deposits were detected via micro-CT but required fresh tissue sampling (<2 hours post-excision) to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.